molecular formula C12H18BrClOSi B13450742 (4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane

(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane

Cat. No.: B13450742
M. Wt: 321.71 g/mol
InChI Key: CQOOCDRDHMXUPN-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C12H19BrClOSi. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenoxy group, which is further bonded to a tert-butyl dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

The synthesis of (4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-chlorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-Bromo-2-chlorophenol+tert-butyl dimethylsilyl chlorideBaseThis compound+HCl\text{4-Bromo-2-chlorophenol} + \text{tert-butyl dimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 4-Bromo-2-chlorophenol+tert-butyl dimethylsilyl chlorideBase​this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenoxy group. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and the protection of hydroxyl groups.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It is involved in the synthesis of drug candidates and in medicinal chemistry research to explore new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenoxy group can participate in nucleophilic aromatic substitution reactions, while the silyl group can stabilize reactive intermediates and facilitate the formation of carbon-silicon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane can be compared with other similar compounds such as:

    (4-Bromo-2-chlorophenoxy)butanoic acid: This compound has a similar phenoxy group but differs in the presence of a butanoic acid moiety instead of the silyl group.

    (4-Bromophenoxy)(tert-butyl)dimethylsilane: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4,6-di-tert-butylphenol: This compound has additional tert-butyl groups on the phenol ring, which can influence its reactivity and steric properties.

The uniqueness of this compound lies in its combination of halogen atoms and the silyl group, which provides a versatile platform for various chemical transformations.

Properties

Molecular Formula

C12H18BrClOSi

Molecular Weight

321.71 g/mol

IUPAC Name

(4-bromo-2-chlorophenoxy)-tert-butyl-dimethylsilane

InChI

InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3

InChI Key

CQOOCDRDHMXUPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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